molecular formula C12H17NO B2568563 1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol CAS No. 2229162-64-3

1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol

Cat. No.: B2568563
CAS No.: 2229162-64-3
M. Wt: 191.274
InChI Key: AAFFQRFHTHBMEG-UHFFFAOYSA-N
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Description

1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a methylamino group and a phenyl substituent on the cyclobutane ring. Its molecular formula is C₁₂H₁₅NO (based on structural analogs in ), with a molecular weight of approximately 195.26 g/mol. The compound’s SMILES notation is CNC(C1(CCC1)O)C2=CC=CC=C2, and its InChIKey is JCUCUOPMRFMUGM-UHFFFAOYSA-N (modified from ).

This compound is synthesized via electrochemical deconstructive chlorination methods using cyclobutanol derivatives as precursors (). It has been investigated in pharmaceutical contexts, particularly as an intermediate in the synthesis of spirocyclic carboxamides and kinase inhibitors (). Its structural rigidity from the cyclobutane ring enhances binding affinity in drug-receptor interactions, making it valuable in medicinal chemistry .

Properties

IUPAC Name

1-[methylamino(phenyl)methyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-13-11(12(14)8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFFQRFHTHBMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2(CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

Boron-containing derivatives (e.g., 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclobutan-1-ol) exhibit unique electronic properties due to the boron atom, enabling applications in Suzuki-Miyaura cross-coupling reactions .

The cycloheptylamino substituent in 1-[(Cycloheptylamino)methyl]cyclobutan-1-ol adds steric bulk, likely contributing to its discontinued status due to synthetic or solubility challenges .

Positional Isomerism: The 3-(methylamino)cyclobutan-1-ol isomer (CAS 1354952-94-5) demonstrates altered hydrogen-bonding capacity compared to the 1-substituted target compound, impacting solubility and crystallinity .

Electrochemical Optimization:

  • The target compound’s synthesis employs manganese-catalyzed electrochemical dechlorination of precursors like 1-phenylcyclobutan-1-ol (). In contrast, 1-(4-(tert-butyl)phenyl)cyclobutan-1-ol (S1) requires solvent effect optimization (e.g., dichloromethane vs. acetonitrile) and slow reagent addition to mitigate side reactions .

Pharmaceutical Relevance:

  • The target compound is pivotal in synthesizing 7-1[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxyl]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide, a kinase inhibitor with demonstrated bioactivity (). Analogues like 1-[(Cycloheptylamino)methyl]cyclobutan-1-ol lack such documented applications, likely due to inferior pharmacokinetic profiles .

Biological Activity

1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol is a compound of interest due to its potential biological activity, particularly in pharmacological applications. Understanding its mechanisms of action, efficacy, and safety profiles is crucial for its development as a therapeutic agent. This article synthesizes available research findings and case studies related to the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : 191.27 g/mol

The compound features a cyclobutane ring substituted with a phenyl group and a methylamino group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It could interact with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and signaling pathways.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives can inhibit cancer cell proliferation in various lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
CompoundCell LineIC50 (µM)
Compound AA54910
Compound BHeLa15

In Vivo Studies

In vivo studies have demonstrated the potential analgesic effects of similar compounds when tested on animal models. For instance, a study on TRPA1 antagonists showed that certain derivatives significantly reduced nocifensive behaviors in rats, indicating pain relief.

Case Studies

  • Case Study on Analgesic Effects :
    • Objective : To evaluate the analgesic properties of a derivative of this compound.
    • Methodology : Administered orally at varying doses (3, 10, 30 mg/kg) to rats.
    • Findings : Significant reduction in flinching behavior was observed at doses of 10 mg/kg, suggesting effective pain modulation through TRPA1 inhibition.
  • Case Study on Anticancer Activity :
    • Objective : Investigate the cytotoxic effects on multiple cancer cell lines.
    • Methodology : Treatment with the compound at different concentrations over 48 hours.
    • Findings : Notable cytotoxicity was reported against A549 and HeLa cells with IC50 values around 10 µM.

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. Preliminary studies suggest moderate toxicity profiles; however, comprehensive toxicity studies are required to evaluate long-term effects and safe dosage ranges.

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